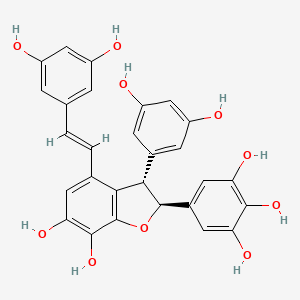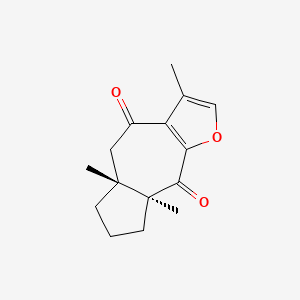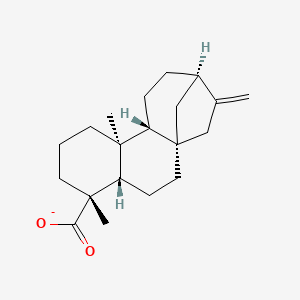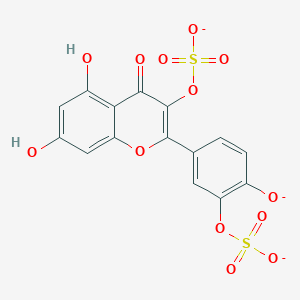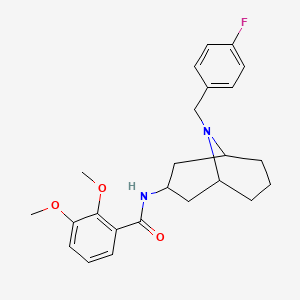
2,3-Dimeo-fbzanb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimeo-fbzanb is a complex organic compound that features a benzamide core with various substituents, including dimethoxy groups, a fluorobenzyl group, and an azabicyclo nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimeo-fbzanb typically involves multiple steps:
Formation of the Azabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo nonane structure.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.
Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, typically using coupling reagents like carbodiimides.
Methoxylation: The dimethoxy groups are introduced through methylation reactions, often using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2,3-Dimeo-fbzanb has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, particularly in the context of neurotransmitter systems.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-Dimeo-fbzanb involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways. This can lead to various physiological effects, depending on the target receptor and the biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-N-(9-(4-chlorobenzyl)-9-azabicyclo(3.3.1)nonan-3-yl)benzamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
2,3-Dimethoxy-N-(9-(4-methylbenzyl)-9-azabicyclo(3.3.1)nonan-3-yl)benzamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 2,3-Dimeo-fbzanb imparts unique electronic properties, potentially enhancing its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for specific research applications and therapeutic development.
Properties
CAS No. |
87964-79-2 |
|---|---|
Molecular Formula |
C24H29FN2O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C24H29FN2O3/c1-29-22-8-4-7-21(23(22)30-2)24(28)26-18-13-19-5-3-6-20(14-18)27(19)15-16-9-11-17(25)12-10-16/h4,7-12,18-20H,3,5-6,13-15H2,1-2H3,(H,26,28) |
InChI Key |
VGOAURMKLDUSEO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F |
Synonyms |
(18F)MABN 125I-IABN 2,3-DiMeO-FBzANB 2,3-dimethoxy-N-(9-(4-fluorobenzyl)-9-azabicyclo(3.3.1)nonan-3-yl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1264725.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264727.png)
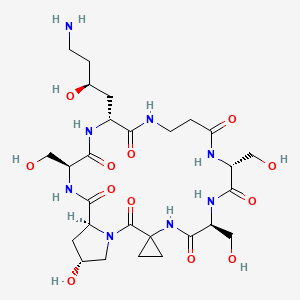
![(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine](/img/structure/B1264730.png)

